

# TKB245 Application Notes and Protocols for Human ACE2 Knocked-in Mice Experiments

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## Compound of Interest

Compound Name: TKB245

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These application notes provide a comprehensive overview and detailed protocols for the use of **TKB245**, a potent SARS-CoV-2 main protease (Mpro) inhibitor, in preclinical studies involving human ACE2 (hACE2) knocked-in mice.

## Introduction

**TKB245** is a novel, orally available small molecule that potently inhibits the enzymatic activity of SARS-CoV-2 Mpro, a crucial enzyme for viral replication.<sup>[1][2]</sup> By targeting Mpro, **TKB245** effectively blocks the processing of viral polyproteins, thereby halting the replication cycle of the virus.<sup>[1][2]</sup> Preclinical studies in hACE2 knocked-in mice have demonstrated the in vivo efficacy of **TKB245** in reducing viral titers of various SARS-CoV-2 variants, including Delta and Omicron.<sup>[1][2][3]</sup> These notes are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of **TKB245**.

## Mechanism of Action

**TKB245** acts as a covalent inhibitor of the SARS-CoV-2 Mpro.<sup>[1]</sup> Structural analysis has revealed that **TKB245** binds to the active-site cavity of Mpro and forms a covalent bond with the catalytic cysteine residue (Cys145).<sup>[1]</sup> This irreversible binding inactivates the enzyme, preventing the cleavage of the viral polyproteins pp1a and pp1ab into their functional subunits, which is an essential step for viral replication. Furthermore, the binding of **TKB245** to Mpro has been shown to promote the dimerization of the protease, which is its active form.<sup>[1][4]</sup>

## Signaling Pathway of SARS-CoV-2 Inhibition by TKB245

Caption: Mechanism of **TKB245** action on SARS-CoV-2 replication.

### Quantitative Data Summary

The following tables summarize the key quantitative data for **TKB245** from preclinical studies.

Table 1: In Vitro Activity of **TKB245**

Parameter	Value	Cell Line	Virus Strain(s)	Reference
IC <sub>50</sub> (Mpro Inhibition)	0.007 µM	-	SARS-CoV-2	[1]
EC <sub>50</sub> (Antiviral Activity)	0.03 µM	VeroE6	SARS-CoV-2	[1]
EC <sub>50</sub> Range (Variants)	0.014 - 0.056 µM	-	Alpha, Beta, Gamma, Delta, Kappa, Omicron	[2]

Table 2: Pharmacokinetic Properties of **TKB245** in Mice

Parameter	Route	Value	Species	Reference
Oral Half-life (t <sub>1/2</sub> )	Oral	3.82 hours	Human liver-chimeric (PXB) mice	[1][2]
Intravenous Half-life (t <sub>1/2</sub> )	Intravenous	1.25 hours	Human liver-chimeric (PXB) mice	[2]
Oral Bioavailability	Oral	48%	Human liver-chimeric (PXB) mice	[1][2]

Table 3: In Vivo Efficacy of **TKB245** in hACE2 Knocked-in Mice

Parameter	Dosage	Virus Variant	Reduction in Lung Viral Titer	Time Point	Reference
Viral Titer Reduction	100 mg/kg, BID, IP	Delta (5 x 10 <sup>5</sup> PFU)	Significant reduction vs. vehicle	48 and 72 hours post-infection	<a href="#">[2]</a> <a href="#">[3]</a>
Viral Titer Reduction	100 mg/kg, BID, IP	Omicron BA.1 (5 x 10 <sup>5</sup> PFU)	Significant reduction vs. vehicle	48 and 72 hours post-infection	<a href="#">[2]</a> <a href="#">[3]</a>

BID: twice a day; IP: Intraperitoneal; PFU: Plaque-Forming Units

## Experimental Protocols

### Protocol 1: In Vivo Efficacy Evaluation of TKB245 in hACE2 Knocked-in Mice

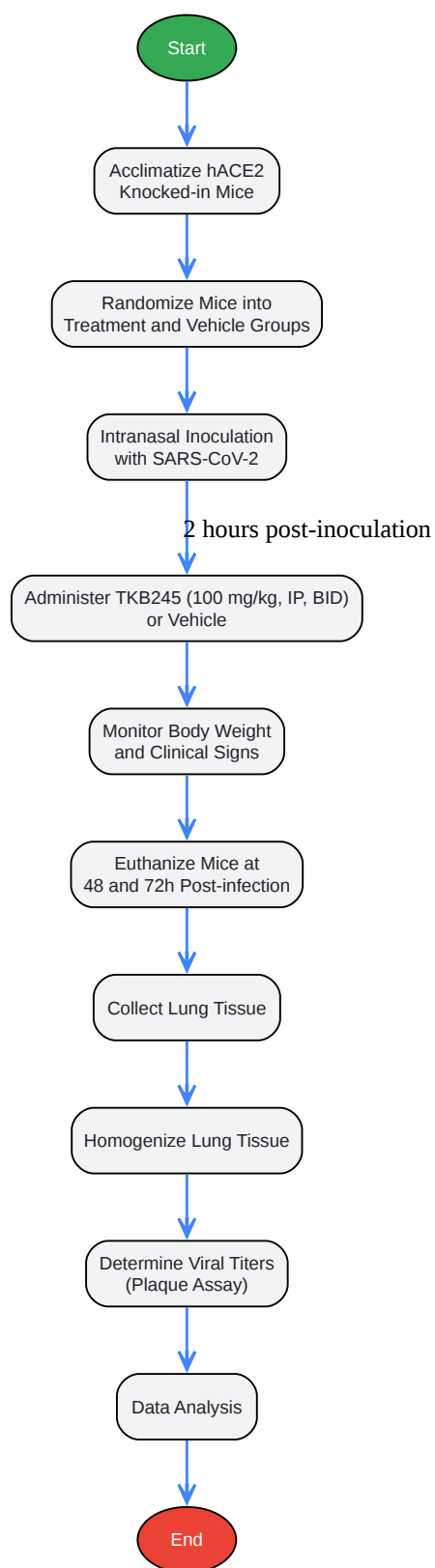
This protocol details the procedure for assessing the therapeutic efficacy of **TKB245** against SARS-CoV-2 infection in a human ACE2 knocked-in mouse model.

Materials:

- **TKB245**
- Vehicle control (e.g., 0.5% methylcellulose)
- Human ACE2 knocked-in mice (e.g., K18-hACE2)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- SARS-CoV-2 virus stock (e.g., Delta or Omicron variant)
- Anesthetic (e.g., ketamine/xylazine cocktail)
- Sterile syringes and needles
- Biosafety Level 3 (BSL-3) facility and equipment

- VeroE6TMPRSS2 cells for viral titer determination[2]
- Tissue homogenization equipment
- Personal Protective Equipment (PPE)

Experimental Workflow:



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Caption: Workflow for in vivo efficacy testing of **TKB245**.

#### Procedure:

- **Animal Acclimatization:** Acclimatize human ACE2 knocked-in mice to the BSL-3 facility for at least 72 hours prior to the experiment. Provide ad libitum access to food and water.
- **Group Allocation:** Randomly assign mice to the treatment group (**TKB245**) and the control group (vehicle). A typical group size is five mice.[\[2\]](#)[\[3\]](#)
- **Virus Inoculation:**
  - Anesthetize the mice using an appropriate anesthetic.
  - Intranasally inoculate each mouse with a specified dose of SARS-CoV-2 (e.g.,  $5 \times 10^5$  PFU in a volume of 20-50  $\mu$ L).[\[2\]](#)[\[3\]](#)[\[12\]](#)[\[13\]](#)
- **TKB245 Administration:**
  - Two hours post-inoculation, administer **TKB245** to the treatment group via intraperitoneal (IP) injection at a dose of 100 mg/kg.[\[2\]](#)[\[3\]](#)
  - Administer an equivalent volume of the vehicle to the control group.
  - Continue administration twice daily (BID).[\[2\]](#)[\[3\]](#)
- **Monitoring:**
  - Monitor the body weight and clinical signs of the mice daily.
  - Observe for signs of illness such as ruffled fur, hunched posture, and reduced activity.
- **Euthanasia and Tissue Collection:**
  - At 48 and 72 hours post-infection, euthanize the mice according to approved institutional protocols.[\[2\]](#)[\[3\]](#)
  - Aseptically collect the lungs for viral titer analysis.
- **Viral Titer Determination:**

- Homogenize the lung tissues in a suitable medium.
- Determine the infectious viral titers in the tissue homogenates using a plaque assay on VeroE6TMPRSS2 cells.[\[2\]](#)[\[3\]](#)
- Data Analysis:
  - Compare the viral titers between the **TKB245**-treated group and the vehicle-treated group using appropriate statistical tests (e.g., Wilcoxon rank-sum test).[\[2\]](#)[\[3\]](#)

## Protocol 2: Preparation of TKB245 for In Vivo Administration

This protocol provides two options for dissolving **TKB245** for in vivo experiments.[\[14\]](#) It is recommended to prepare the working solution fresh on the day of use.

### Option 1: DMSO/PEG300/Tween-80/Saline Formulation

- Prepare a stock solution of **TKB245** in DMSO (e.g., 25 mg/mL).
- To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL:
  - Take 100 µL of the 25 mg/mL DMSO stock solution.
  - Add 400 µL of PEG300 and mix thoroughly.
  - Add 50 µL of Tween-80 and mix until the solution is clear.
  - Add 450 µL of saline to bring the final volume to 1 mL.
- If precipitation occurs, use sonication and/or gentle heating to aid dissolution.

### Option 2: DMSO/Corn Oil Formulation

- Prepare a stock solution of **TKB245** in DMSO (e.g., 25 mg/mL).
- To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL:
  - Take 100 µL of the 25 mg/mL DMSO stock solution.

- Add 900 µL of corn oil and mix thoroughly.
- Use sonication if necessary to achieve a clear solution. Note that this formulation should be used with caution for dosing periods exceeding half a month.[14]

## Safety and Handling

**TKB245** is for research use only and should be handled by trained personnel in a laboratory setting.[14] Standard laboratory safety precautions, including the use of appropriate personal protective equipment (PPE), should be followed. All experiments involving live SARS-CoV-2 must be conducted in a certified Biosafety Level 3 (BSL-3) facility.

## Conclusion

**TKB245** is a promising antiviral candidate against SARS-CoV-2 with demonstrated in vitro potency and in vivo efficacy in hACE2 knocked-in mouse models. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of **TKB245** and other Mpro inhibitors. Further studies are warranted to explore its full clinical potential.

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